3-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide, also known as F13714, is a compound that has shown promising results in scientific research. It belongs to the class of benzamide derivatives and has been found to have potential therapeutic applications. In
Scientific Research Applications
Pharmacokinetics and Metabolism
Disposition and Metabolism of SB-649868 in Humans
A study on the disposition and metabolism of SB-649868, a compound structurally related to the query compound, revealed its pharmacokinetic properties in humans. The study found that SB-649868 and its metabolites are primarily eliminated via feces, with a notable metabolism pathway involving oxidation of the benzofuran ring. This research highlights the compound's extensive metabolism and the potential for studying similar compounds in the context of therapeutic applications (Renzulli et al., 2011).
Potential Therapeutic Applications
Investigation of Metabolism and Disposition of GSK1322322 in Humans
Research into GSK1322322, a peptidase deformylase inhibitor, provides insight into its metabolism and disposition in the human body. The study utilized the Entero-Test for biliary sampling and revealed significant insights into the drug's metabolic pathways, including glucuronidation as a major route. This investigation into GSK1322322's pharmacokinetics underscores the importance of understanding the metabolic fate of similar therapeutic agents for optimizing their efficacy and safety profiles (Mamaril-Fishman et al., 2014).
Diagnostic and Imaging Applications
Phase 1 Evaluation of 11C-CS1P1 in Human Participants
The study on 11C-CS1P1, a radiotracer targeting the sphingosine-1-phosphate receptor, showcases its potential for evaluating inflammation in clinical populations through PET imaging. The safety, dosimetry, and biodistribution characteristics of 11C-CS1P1 were assessed, demonstrating the tracer's applicability in human studies and its potential for diagnosing and studying inflammatory diseases (Brier et al., 2022).
Mechanism of Action
Target of Action
The primary target of the compound 3-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide is the von Hippel Lindau (VHL) E3 Ubiquitin Ligase . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
3-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide interacts with its target, the VHL E3 Ubiquitin Ligase, in a stereoselective fashion . The compound binds to the enzyme, altering its activity and leading to changes in protein degradation within the cell .
Biochemical Pathways
The interaction of 3-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide with the VHL E3 Ubiquitin Ligase affects the ubiquitin-proteasome system . This system is a major pathway for protein degradation in cells, and alterations in its function can have downstream effects on numerous cellular processes .
Pharmacokinetics
The compound’s interaction with the vhl e3 ubiquitin ligase suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 3-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide’s action include changes in protein degradation patterns within the cell . These changes can affect various cellular processes and may have potential therapeutic applications .
properties
IUPAC Name |
3-fluoro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c17-12-4-1-3-11(9-12)15(19)18-10-16(20)7-2-5-14-13(16)6-8-21-14/h1,3-4,6,8-9,20H,2,5,7,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHSVPAZKRFRPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC(=CC=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.